5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride
CAS No.:
Cat. No.: VC13761874
Molecular Formula: C8H12Cl2N2O
Molecular Weight: 223.10 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride -](/images/structure/VC13761874.png)
Specification
Molecular Formula | C8H12Cl2N2O |
---|---|
Molecular Weight | 223.10 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;dihydrochloride |
Standard InChI | InChI=1S/C8H10N2O.2ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9,11H,1-2,4H2;2*1H |
Standard InChI Key | WCINEQHLAHAZCM-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1N=CC(=C2)O.Cl.Cl |
Canonical SMILES | C1CNCC2=C1N=CC(=C2)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₈H₁₂Cl₂N₂O and a molecular weight of 223.10 g/mol. Its structure consists of a partially saturated naphthyridine core with a hydroxyl group at the 3-position and two hydrochloride counterions (Figure 1). The bicyclic system comprises a six-membered ring fused to a five-membered ring, with nitrogen atoms at the 1- and 6-positions .
Table 1: Molecular Properties of 5,6,7,8-Tetrahydro-naphthyridin-3-ol Dihydrochloride
Property | Value |
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Molecular Formula | C₈H₁₂Cl₂N₂O |
Molecular Weight | 223.10 g/mol |
IUPAC Name | 5,6,7,8-Tetrahydro-1H-[1,naphthyridin-3-ol dihydrochloride |
CAS Number | Not publicly disclosed |
The dihydrochloride form improves stability and solubility, critical for in vitro and in vivo studies. Comparatively, the free base (C₈H₁₀N₂O) lacks chloride ions, reducing polarity and complicating formulation .
Structural Isomerism and Comparison
Naphthyridine derivatives exhibit isomerism based on nitrogen placement. For instance, 5,6,7,8-tetrahydro-[2,naphthyridin-3-ol dihydrochloride differs in nitrogen positioning, altering electronic properties and biological interactions. The 1,6-isomer’s hydrogen-bonding capacity from the 3-hydroxy group enhances receptor binding, as seen in RORγt inverse agonists .
Synthetic Methodologies
Traditional Synthesis Routes
Early syntheses involved multi-step sequences starting from pyridine precursors. A common approach includes:
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Cyclization: Forming the naphthyridine core via intramolecular Heck coupling .
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Hydroxylation: Introducing the 3-hydroxy group through oxidation or substitution.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride.
These methods suffer from low yields (≤25%) and require chromatographic purification, limiting scalability .
Asymmetric Synthesis Advancements
Recent breakthroughs enable enantioselective synthesis of tetrahydronaphthyridines. A 2020 study demonstrated:
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Heck-Type Vinylation: Atom-economical coupling of 2-chloropyridine with ethylene gas .
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Cyclization-Amination: One-pot conversion of 2-vinyl-3-acylpyridine to dihydronaphthyridine using ammonia .
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Transfer Hydrogenation: Ruthenium-catalyzed enantioselective reduction to achieve >99% enantiomeric excess .
Table 2: Key Steps in Asymmetric Synthesis
Step | Conditions | Yield |
---|---|---|
Vinylation | Ethylene gas, Pd catalyst | 85% |
Cyclization-Amination | NH₃, 80°C | 78% |
Transfer Hydrogenation | Ru catalyst, HCO₂H | 89% |
Biological Activity and Mechanism
Enzyme and Receptor Interactions
The compound inhibits enzymes and receptors via hydrogen bonding and π-π stacking. For example:
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RORγt Inverse Agonism: The 1,6-naphthyridine scaffold binds to the retinoic acid receptor-related orphan receptor gamma t (RORγt), suppressing Th17 cell differentiation .
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Kinase Inhibition: Analogues inhibit MAPK and CDK enzymes, showing promise in cancer models .
Metabolic Stability
Despite in vitro potency, early derivatives face rapid clearance. A study on a related naphthyridine (16) revealed:
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Glucuronidation: Phase II metabolism forms inactive glucuronides, reducing bioavailability .
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Species Variability: Rodent models show faster clearance than primates, complicating preclinical translation .
Table 3: Pharmacokinetic Profile of Naphthyridine 16
Parameter | Day 1 | Day 5 |
---|---|---|
AUC₀–t (μM·min) | 1236 | 606 |
Cₘₐₓ (μM) | 25.2 | 4.2 |
Tₘₐₓ (h) | 0.5 | 0.5 |
Modifying the 5-position with electron-withdrawing groups improves metabolic stability .
Pharmacological Applications
Immunomodulation
As a RORγt inverse agonist, the compound potential treats autoimmune diseases (e.g., psoriasis, multiple sclerosis) . In murine models, analogues reduce IL-17 production by 60–80% .
Antiparasitic Activity
Naphthyridines exhibit activity against Plasmodium falciparum. Compound 26 (a 5-methyl derivative) achieved 70% parasite burden reduction in liver-stage malaria models .
Neurological Disorders
Challenges and Future Directions
Synthesis Optimization
Current methods prioritize enantioselectivity over functional group tolerance. Future work should explore:
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Protective Group Strategies: Enabling hydroxy-directed functionalization.
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Continuous Flow Chemistry: Enhancing yield and scalability .
Overcoming Metabolic Limitations
Strategies include:
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Prodrug Design: Masking the hydroxy group as esters or carbamates.
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CYP450 Inhibition: Co-administering cytochrome P450 inhibitors to prolong half-life .
Target Validation
CRISPR screening and proteomic studies are needed to identify off-target effects, particularly in kinase signaling pathways .
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